N-(2,2,2-Trifluoroethyl)dodecan-1-amine

Description

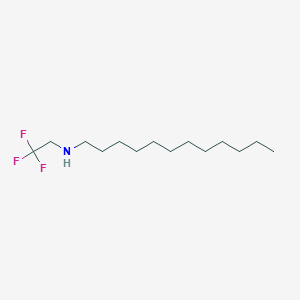

N-(2,2,2-Trifluoroethyl)dodecan-1-amine is a fluorinated alkylamine derivative characterized by a dodecyl chain (C12) linked to a primary amine group substituted with a 2,2,2-trifluoroethyl moiety. The trifluoroethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, significantly altering the compound’s physicochemical properties compared to non-fluorinated analogs. For example, similar N-alkylation reactions involving dodecan-1-amine and trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl halides) are plausible, mirroring methods used for chloroethyl derivatives like 2-chloro-N-(2-chloroethyl)dodecan-1-amine .

The compound’s fluorinated structure enhances metabolic stability and lipophilicity, traits critical in pharmaceutical and agrochemical applications. The trifluoroethyl group reduces the basicity of the adjacent amine nitrogen, as demonstrated in computational studies of analogous compounds like 1-(2,2,2-trifluoroethyl)piperidine . This property can improve bioavailability by minimizing protonation under physiological conditions.

Properties

CAS No. |

70655-36-6 |

|---|---|

Molecular Formula |

C14H28F3N |

Molecular Weight |

267.37 g/mol |

IUPAC Name |

N-(2,2,2-trifluoroethyl)dodecan-1-amine |

InChI |

InChI=1S/C14H28F3N/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14(15,16)17/h18H,2-13H2,1H3 |

InChI Key |

WCZMBHFMWJVHFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNCC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- The trifluoroethyl group reduces nitrogen basicity compared to unsubstituted dodecan-1-amine, as shown in studies of 1-(2,2,2-trifluoroethyl)piperidine, where the CF3 group destabilizes the protonated amine via inductive effects .

- Chloroethyl analogs (e.g., 2-chloro-N-(2-chloroethyl)dodecan-1-amine) exhibit higher reactivity due to the labile Cl substituents but lack the metabolic stability conferred by fluorine .

- Amide derivatives (e.g., N-trifluoroacetyldodecan-1-amine) show negligible basicity, favoring applications requiring inert nitrogen centers .

Thermal and Chemical Stability

While thermal data for this compound are absent in the evidence, insights can be extrapolated:

- Fluorinated alkylamines generally exhibit higher thermal stability than hydrocarbon analogs due to strong C–F bonds. For example, 2,2,2-trifluoroethyl-substituted compounds resist oxidative degradation better than ethyl derivatives .

- In contrast, nitroamine derivatives like TNMA (2,2,2-trinitroethyl-N-nitromethylamine) demonstrate rapid thermal decomposition and explosive behavior, highlighting the destabilizing effect of nitro groups compared to trifluoroethyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.